molecular formula C15H17ClN2S B1417229 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene CAS No. 1036435-35-4

12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene

Cat. No.: B1417229
CAS No.: 1036435-35-4
M. Wt: 292.8 g/mol
InChI Key: FXFLGIZZQMRRFB-UHFFFAOYSA-N
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Description

12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a chloro group, a cyclohexyl group, and a fused ring system comprising cyclopentane, thiophene, and pyrimidine rings. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of novel thieno[2,3-d]pyrimidines , which are a class of compounds known for their antibacterial activity .

Mode of Action

Given its use in the synthesis of thieno[2,3-d]pyrimidines , it can be inferred that it may interact with its targets to inhibit bacterial growth, which is a common mode of action for antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6400,2,6]dodeca-1(12),2(6),8,10-tetraene typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe chloro and cyclohexyl groups are then introduced using specific reagents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the production of high-purity 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene .

Chemical Reactions Analysis

Types of Reactions

12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position .

Scientific Research Applications

12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
  • 4-Chloro-2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
  • 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Uniqueness

What sets 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene apart is its unique cyclohexyl group, which can impart distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, potentially leading to unique biological activities compared to its analogs .

Properties

IUPAC Name

12-chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2S/c16-13-12-10-7-4-8-11(10)19-15(12)18-14(17-13)9-5-2-1-3-6-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFLGIZZQMRRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Reactant of Route 2
Reactant of Route 2
12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Reactant of Route 3
Reactant of Route 3
12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Reactant of Route 4
12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Reactant of Route 5
12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Reactant of Route 6
12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene

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